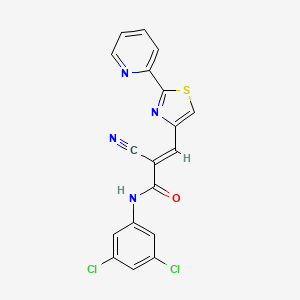
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide, commonly referred to as compound 1, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C18H10Cl2N4OS, with a molecular weight of approximately 401.3 g/mol. Its structure features a thiazole moiety linked to a pyridine and a cyano group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀Cl₂N₄OS |
| Molecular Weight | 401.3 g/mol |
| CAS Number | 1181486-80-5 |
Anticancer Activity
Research has indicated that compound 1 exhibits promising anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compound 1 appears to modulate key signaling pathways involved in cancer progression, including the inhibition of specific kinases that are crucial for tumor growth.
- Case Study : A study published in Molecules reported that compound 1 showed significant cytotoxicity with an IC50 value in the micromolar range against MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Testing Against Pathogens : It has been shown to be effective against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be closely linked to its structural components:
- Thiazole Ring : The thiazole moiety is critical for enhancing the compound's interaction with biological targets.
- Pyridine Substitution : Variations in the pyridine substitution have been explored to optimize activity and reduce toxicity.
Comparative Analysis with Similar Compounds
To better understand the efficacy of compound 1, a comparison with structurally similar compounds can provide insights into the structure-activity relationship:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 1 this compound | <10 | Anticancer |
| Compound A | 15 | Anticancer |
| Compound B | 20 | Antimicrobial |
特性
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-12-6-13(20)8-14(7-12)23-17(25)11(9-21)5-15-10-26-18(24-15)16-3-1-2-4-22-16/h1-8,10H,(H,23,25)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSKIKKODUBRIW-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














